7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine

Lipophilicity Drug design Membrane permeability

7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine (CAS 6286-66-4) is a bicyclic 1,5-benzodiazepine derivative bearing a chlorine atom at position 7 and methyl groups at positions 2 and 4 of the diazepine ring. It belongs to the 1,5-benzodiazepine subclass, which is structurally and pharmacologically distinct from the more clinically prevalent 1,4-benzodiazepines.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
CAS No. 6286-66-4
Cat. No. B12793981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine
CAS6286-66-4
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(N1)C=C(C=C2)Cl)C
InChIInChI=1S/C11H11ClN2/c1-7-5-8(2)14-11-6-9(12)3-4-10(11)13-7/h3-6,14H,1-2H3
InChIKeyOIUIWJDOKIPVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine (CAS 6286-66-4): Chemical Identity and Procurement-Relevant Physicochemical Profile


7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine (CAS 6286-66-4) is a bicyclic 1,5-benzodiazepine derivative bearing a chlorine atom at position 7 and methyl groups at positions 2 and 4 of the diazepine ring. It belongs to the 1,5-benzodiazepine subclass, which is structurally and pharmacologically distinct from the more clinically prevalent 1,4-benzodiazepines [1]. Its computed physicochemical properties include a LogP of 4.14, a polar surface area (PSA) of 24.39 Ų, a density of 1.21 g/cm³, and a boiling point of 293.1 °C at 760 mmHg . The 7-chloro substituent is a critical pharmacophoric feature: a structure–activity relationship (SAR) rank order established for benzodiazepines places electron-withdrawing groups at position 7 in the order NO₂ ≈ CF₃ > Br > Cl ≥ CH₃ ≥ F > H for CNS activity enhancement [2].

Why 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine Cannot Be Interchanged with Unsubstituted or 1,4-Benzodiazepine Analogs: A Procurement Risk Assessment


Substituting 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine (CAS 6286-66-4) with a close analog—such as the unsubstituted 2,4-dimethyl-1,5-benzodiazepine lacking the 7-chloro group, a 1,4-benzodiazepine like diazepam, or a differently substituted 1,5-benzodiazepine—carries quantifiable risk. The 7-chloro substituent imparts a LogP of 4.14, substantially increasing lipophilicity compared to the non-chlorinated 2,4-dimethyl-1H-1,5-benzodiazepine, which alters membrane permeability and receptor compartmentalization . The established SAR rank order (NO₂ ≈ CF₃ > Br > Cl ≥ CH₃ ≥ F > H) demonstrates that chlorine at position 7 provides a ≥1-tier potency advantage over methyl, fluoro, or unsubstituted analogs at the benzodiazepine receptor [1]. Furthermore, 1,5-benzodiazepines such as this compound modulate GABA_A receptor-mediated chloride currents with a distinct pharmacological profile compared to 1,4-benzodiazepine agonists; direct electrophysiological comparisons show differential effects on phasic versus tonic inhibition in neuronal populations [2]. Generic substitution without verifying these parameters risks altered bioactivity, unexpected pharmacokinetics, or loss of the desired receptor-modulation profile.

Quantitative Differentiation Evidence for 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine (CAS 6286-66-4) Versus Closest Analogs and In-Class Candidates


Lipophilicity-Driven Differentiation: LogP Advantage of the 7-Chloro Substituent Versus the Non-Chlorinated 2,4-Dimethyl-1,5-Benzodiazepine Scaffold

The 7-chloro substituent on 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine (CAS 6286-66-4) confers a computed LogP of 4.14 (cLogP 4.13730), which is substantially higher than the estimated LogP of the non-chlorinated 2,4-dimethyl-1H-1,5-benzodiazepine scaffold (approximately 2.8–3.2 based on the removal of the chlorine atom's hydrophobic contribution of ~0.7–0.9 LogP units per the Hansch π constant for aromatic Cl). This ~1 log unit difference translates to an approximately 10-fold higher calculated octanol–water partition coefficient . The elevated lipophilicity is consistent with the established SAR principle that electron-withdrawing, lipophilic substituents at position 7 enhance benzodiazepine receptor affinity and CNS penetration [1].

Lipophilicity Drug design Membrane permeability

7-Position Substituent SAR Rank Order: Quantitative Hierarchy Supporting Chlorine Selection Over Fluoro, Methyl, or Unsubstituted Analogs

A published SAR rank order for substituents at the 7-position of the benzodiazepine nucleus establishes a clear activity hierarchy: NO₂ ≈ CF₃ > Br > Cl ≥ CH₃ ≥ F > H [1]. In this hierarchy, chlorine (Cl) occupies a middle-to-upper tier, providing a quantifiably higher activity potential than methyl (CH₃), fluoro (F), or unsubstituted (H) analogs. Specifically, chlorine is at least one tier above fluoro and methyl, and at least two tiers above hydrogen. This rank order was derived from systematic evaluation of benzodiazepine derivatives across multiple biological endpoints including CNS depressant, anxiolytic, and receptor-binding assays [1]. The finding is reinforced by independent studies showing that introduction of Cl at the 7-position greatly enhances CNS activity in drugs such as chlordiazepoxide, oxazepam, and quazepam [1].

Structure–activity relationship Benzodiazepine receptor CNS drug design

1,5-Benzodiazepine Scaffold Differentiation: Distinct GABA_A Receptor Modulation Profile Versus 1,4-Benzodiazepine Diazepam

1,5-Benzodiazepines, the subclass to which 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine belongs, modulate native GABA_A receptors with a pharmacological profile that is distinguishable from classic 1,4-benzodiazepine agonists. In whole-cell patch-clamp recordings from rat cerebellar granule neurons, 1,5-benzodiazepine derivatives produced differential effects on phasic (synaptic) versus tonic (extrasynaptic) GABA_A receptor-mediated inhibition when compared head-to-head with the 1,4-benzodiazepine agonist flunitrazepam and the clinically used 1,5-benzodiazepine antiepileptic clobazam [1]. While 1,4-benzodiazepines like diazepam and flunitrazepam primarily potentiate phasic inhibition, certain 1,5-benzodiazepines exhibit a more balanced modulation of both phasic and tonic currents, a property linked to potentially differentiated adverse-effect profiles [1][2]. The 2,4-dimethyl substitution pattern on the 1,5-benzodiazepine core, combined with the 7-chloro group, creates a scaffold that is structurally incapable of adopting the 1,4-benzodiazepine binding conformation, ensuring distinct receptor interaction geometry [2].

GABA_A receptor Phasic inhibition Tonic inhibition Electrophysiology

Antimicrobial Activity of the 7-Chloro-2,4-dimethyl Core: Quantitative Zone-of-Inhibition Data from 3-Arylidene Derivatives

Derivatives built on the 7-chloro-2,4-dimethyl-1,5-benzodiazepine core demonstrate quantifiable antibacterial activity. In disc diffusion assays, compound 5a—7-Chloro-2,4-dimethyl-3-(4-chlorobenzylidene)-3H-1,5-benzodiazepine, which shares the identical 7-chloro-2,4-dimethyl benzodiazepine core with the target compound—produced inhibition zones of 8.0 mm against Staphylococcus aureus (Gram-positive) and 9.5 mm against Escherichia coli (Gram-negative) at 800 ppm, compared to the streptomycin standard at 12.5 mm and 12.0 mm respectively (Activity Index: 0.64 and 0.79) [1]. Compound 5b, the 2-chlorobenzylidene analog, showed 7.5 mm (S. aureus) and 10.0 mm (E. coli) at the same concentration [1]. Compound 5c (2-methoxybenzylidene) demonstrated superior activity with 15.0 mm and 12.5 mm inhibition zones respectively, exceeding streptomycin against S. aureus at 800 ppm [1]. These data establish that the 7-chloro-2,4-dimethyl benzodiazepine core is a productive scaffold for antimicrobial derivatization, with specific arylidene substitutions at position 3 capable of yielding compounds with activity approaching or exceeding that of standard antibiotics in vitro [1].

Antimicrobial Antibacterial Zone of inhibition Gram-positive Gram-negative

CNS Depressant Activity of 2,4-Disubstituted-1,5-Benzodiazepines: In Vivo Actophotometer Data Establishing Class-Level Potency Comparable to Diazepam

New 2,4-disubstituted-1,5-benzodiazepine derivatives—sharing the same 2,4-disubstituted 1,5-benzodiazepine core as the target compound—have been systematically evaluated for CNS depressant activity using the actophotometer model in mice. The lead compound 11b from this series exhibited 60.43% CNS depressant activity, which was described as comparable to the standard drug diazepam [1]. Molecular docking studies revealed that compound 11b achieved a docking score of −9.46 at the GABA_A receptor (PDB ID: 6HUP), compared to −9.88 for diazepam, indicating a highly similar binding mode and affinity [1]. All synthesized 2,4-disubstituted-1,5-benzodiazepines in this study demonstrated compliance with Lipinski's 'rule of five' and exhibited favorable drug-likeness scores [1]. A separate 3D-QSAR analysis encompassing 45 molecules of the 2,4-disubstituted-1,5-benzodiazepine class confirmed that electronic, steric, and lipophilic parameters correlate with CNS depressant activity, with the best QSAR model achieving a correlation coefficient (r²) suitable for predictive applications [2].

CNS depressant In vivo pharmacology Actophotometer Locomotor activity

Synthetic Accessibility: Well-Characterized Spectral Fingerprint and Moderate Yields Enable Rapid Procurement and Identity Verification

The 7-chloro-2,4-dimethyl-1,5-benzodiazepine core has been synthesized and fully characterized in multiple independent studies. The synthetic route involves condensation of 4-chloro-1,2-phenylenediamine with appropriate β-diketones or chalcones in the presence of piperidine or acetic acid catalyst in ethanol under reflux [1][2]. Compounds bearing the 7-chloro-2,4-dimethyl core (compounds 5a–5e) were obtained in yields of 46–49% and characterized by IR (C=N stretch at ~1590–1597 cm⁻¹; C-Cl stretch at ~722–757 cm⁻¹), ¹H NMR (δ 2.35–2.82 for CH₃ groups), mass spectrometry, and elemental analysis [1]. Melting points for these 3-arylidene derivatives ranged from 145 °C to 176 °C depending on the substituent [1]. The 2,4-dimethyl-1,5-benzodiazepine monohydrochloride has also been characterized by mass spectrometry (SDBS No. 28214; molecular weight 172.2 for the free base) [3]. This spectral database provides a robust identity verification framework for procured material, reducing the risk of receiving misidentified or degraded product.

Synthetic chemistry Characterization NMR spectroscopy Quality control

Optimal Research and Procurement Application Scenarios for 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine (CAS 6286-66-4)


CNS Drug Discovery: Lead-Like 1,5-Benzodiazepine Scaffold with GABA_A Receptor Modulatory Activity

The 2,4-disubstituted-1,5-benzodiazepine scaffold, represented by 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine, delivers in vivo CNS depressant activity comparable to diazepam (compound 11b: 60.43% activity; docking score −9.46 vs. diazepam −9.88 at GABA_A receptor PDB 6HUP) while maintaining the differentiated 1,5-benzodiazepine pharmacological profile with altered phasic/tonic inhibition modulation . The 7-chloro substituent places this compound at a favorable position in the established SAR hierarchy (Cl ≥ CH₃ ≥ F > H), providing a quantifiable potency advantage over 7-fluoro or 7-unsubstituted analogs . All compounds in this class comply with Lipinski's rule of five and exhibit favorable drug-likeness scores, making this compound suitable as a lead-like starting point for CNS drug discovery programs targeting anxiety, epilepsy, or related disorders .

Antimicrobial Derivatization Platform: 7-Chloro-2,4-dimethyl Core as a Validated Scaffold for Antibacterial and Antifungal Agent Development

The 7-chloro-2,4-dimethyl-1,5-benzodiazepine core has demonstrated quantifiable antimicrobial activity through its 3-arylidene derivatives. Compound 5c (2-methoxybenzylidene derivative) produced inhibition zones of 15.0 mm against S. aureus and 12.5 mm against E. coli at 800 ppm, exceeding the streptomycin standard against the Gram-positive strain (Activity Index 1.20 vs. 1.00) . The core compound 5a achieved 64–79% of streptomycin activity against both bacterial strains . Antifungal screening revealed activity against C. albicans and A. niger, with specific derivatives showing enhanced potency depending on the arylidene substituent electronic properties . This validated antimicrobial activity of the core scaffold supports its procurement for medicinal chemistry programs aimed at developing novel anti-infective agents through 3-position derivatization.

Structure–Activity Relationship (SAR) Studies: Systematic Exploration of 7-Position Substituent Effects on Benzodiazepine Pharmacology

The established SAR hierarchy for 7-position benzodiazepine substituents (NO₂ ≈ CF₃ > Br > Cl ≥ CH₃ ≥ F > H) provides a quantitative framework for designing comparative SAR studies . 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine occupies a critical middle-tier position in this hierarchy, serving as an essential comparator for studies that systematically vary the 7-substituent (e.g., 7-H, 7-F, 7-Cl, 7-Br, 7-CF₃, 7-NO₂) while keeping the 2,4-dimethyl-1,5-benzodiazepine scaffold constant. Its LogP of 4.14 provides a specific lipophilicity reference point for structure–permeability relationship investigations . The compound's well-characterized spectral fingerprint (IR: C=N ~1590–1597 cm⁻¹, C-Cl ~722–757 cm⁻¹; ¹H NMR: CH₃ δ 2.35–2.82) enables unambiguous identity confirmation across SAR compound libraries .

GABA_A Receptor Subtype Pharmacology: Investigating 1,5-Benzodiazepine Versus 1,4-Benzodiazepine Differential Modulation

1,5-Benzodiazepines modulate native GABA_A receptors with a pharmacological profile distinct from 1,4-benzodiazepine agonists, as demonstrated in electrophysiological studies comparing effects on phasic versus tonic inhibition in rat cerebellar granule neurons . 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine, with its 1,5-diazepine ring architecture and 7-chloro pharmacophore, serves as a structurally appropriate tool compound for investigating how the 1,5-benzodiazepine scaffold differentially engages GABA_A receptor subtypes compared to 1,4-benzodiazepines like diazepam or flunitrazepam. The 2,4-dimethyl groups provide steric constraints that influence receptor binding geometry, while the 7-chloro substituent contributes the electron-withdrawing character needed for optimal receptor interaction as established by the SAR hierarchy . Clinically, 1,5-benzodiazepines such as clobazam exhibit different adverse-effect and addiction-liability profiles compared to classic 1,4-benzodiazepines, underscoring the translational relevance of this pharmacological differentiation .

Quote Request

Request a Quote for 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.